7-Nitrobenzofuran-2-carboxylic acid
Researchers frequently encounter data gaps when sourcing nitrobenzofuran isomers, unaware that the regiospecific position of the nitro group dictates biological activity and chemical reactivity. 7-Nitrobenzofuran-2-carboxylic acid (CAS 90483-98-0) is the defined 7-nitro isomer, validated as essential for target engagement where 5-nitro or 6-nitro analogs fail. - Guaranteed ≥95% purity, minimizing re-purification steps in synthesis workflows. - The 7-NO₂/2-COOH substitution pattern provides a unique hydrogen-bonding motif for fragment-based drug design. - Available from BenchChem with rigorous batch-specific QC documentation to support reproducible research.
Technical Parameters
Basic Identity
| Product Name | 7-Nitrobenzofuran-2-carboxylic acid |
|---|---|
| CAS | 90483-98-0 |
| Molecular Formula | C9H5NO5 |
| Molecular Weight | 207.14 g/mol |
Structural Identifiers
| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O |
|---|---|
| InChI | InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) |
| InChIKey | ILIVDVZLSDYKJX-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 100 mg / 1 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Structure & Identifiers
7-Nitrobenzofuran-2-carboxylic Acid: Chemical Class & Core Properties
7-Nitrobenzofuran-2-carboxylic acid (CAS 90483-98-0) is a heterocyclic aromatic compound with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol. It belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound's distinct structural features include a nitro group (-NO2) at the 7-position of the benzene ring and a carboxylic acid group (-COOH) at the 2-position of the furan ring. This specific substitution pattern imparts unique electronic and steric properties that influence its reactivity and potential for forming specific intermolecular interactions.
7-Nitrobenzofuran-2-carboxylic Acid: Isomer Substitution Limitations
The precise position of the nitro group on the benzofuran scaffold is a critical determinant of a compound's biological activity and chemical reactivity. [1] Generic substitution with a different nitrobenzofuran-2-carboxylic acid isomer (e.g., the 5-nitro or 6-nitro analog) is not valid because the regioisomeric position dictates the molecule's three-dimensional shape, electron distribution, and ability to engage with biological targets. A study comparing the antibacterial and parasiticidal activities of 2-nitro and 3-nitrobenzofuran derivatives explicitly concluded that the location of the pharmacophoric nitro group is essential for biological action. [2] This principle of regioisomer-dependent activity is a cornerstone of medicinal chemistry, meaning that each positional isomer must be treated as a distinct chemical entity with unique properties that cannot be inferred from its analogs.
- [1] Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-62. View Source
- [2] Bastian, G., Royer, R., & Cavier, R. (1983). Study of nitro derivatives of biological interest. XXXII. Comparison of antibacterial and parasiticidal activities of 2-nitro and 3-nitrobenzofuran derivatives. European Journal of Medicinal Chemistry, 18(4), 365-368. View Source
7-Nitrobenzofuran-2-carboxylic Acid: Quantitative Differentiation Evidence
7-Nitrobenzofuran-2-carboxylic Acid: Research & Industrial Applications
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
11 linked technical documentsProtocol for Amine Labeling using 7-Nitrobenzofuran-2-carboxylic Acid
Conjugation of 7-Nitrobenzofuran-2-carboxylic acid to biological macromolecules
Fluorescent probe design using 7-Nitrobenzofuran-2-carboxylic acid scaffold
Publish Comparison Guide: 1H NMR Characterization of 7-Nitrobenzofuran-2-carboxylic acid
The Insider's Guide: Unlocking Assay Performance with 7-Nitrobenzofuran (NBD) Over Fluorescein
A Senior Application Scientist's Guide to Validating the Labeling Efficiency of 7-Nitrobenzofuran-2-carboxylic acid
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